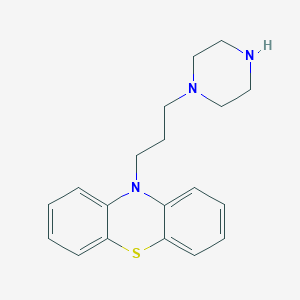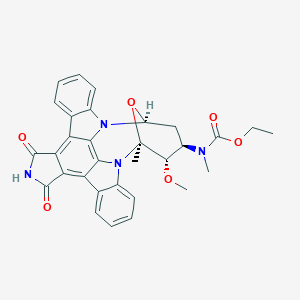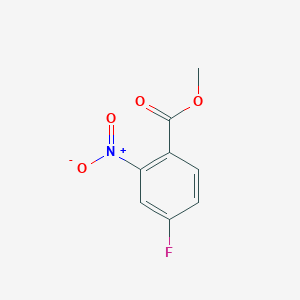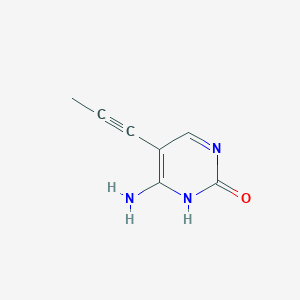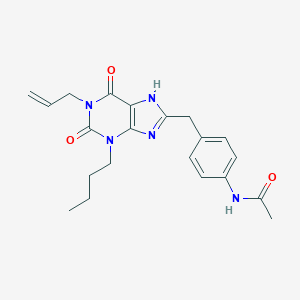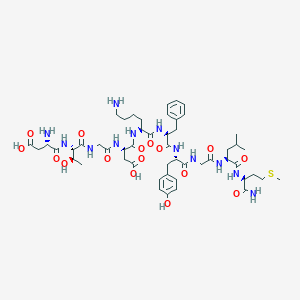![molecular formula C11H14N4O3 B130928 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 149519-40-4](/img/structure/B130928.png)
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a nucleoside analogue that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of DNA synthesis. This compound is incorporated into the DNA molecule during replication, which leads to the termination of DNA synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one in lab experiments include its ability to inhibit DNA synthesis and its potential applications in the fields of medicine and biotechnology. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one. One potential direction is the development of new methods for synthesizing this compound, which could lead to the development of new analogues with improved properties. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves several steps, including the protection of the hydroxyl group, the formation of the pyrimidine ring, and the deprotection of the hydroxyl group. One of the most commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring.
Wissenschaftliche Forschungsanwendungen
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. Additionally, this compound has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses.
Eigenschaften
CAS-Nummer |
149519-40-4 |
|---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O3/c12-11-13-9-8(10(17)14-11)1-2-15(9)6-3-7(4-16)18-5-6/h1-2,6-7,16H,3-5H2,(H3,12,13,14,17)/t6-,7-/m1/s1 |
InChI-Schlüssel |
QZBNVAJLJXORST-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H](CO[C@H]1CO)N2C=CC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=CC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1C(COC1CO)N2C=CC3=C2NC(=NC3=O)N |
Synonyme |
carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
